

Structure-Activity Relationship of (E)-C-HDMAPP Ammonium: A Technical Guide

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Compound of Interest		
Compound Name:	(E)-C-HDMAPP ammonium	
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Introduction

(E)-C-HDMAPP ammonium is a synthetic phosphoantigen that potently activates human $V\gamma9V\delta2$ T cells, a subset of $\gamma\delta$ T cells with significant potential in cancer immunotherapy.[1][2] [3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (E)-C-HDMAPP ammonium and its analogs, detailing the molecular features crucial for its biological activity. The document summarizes key quantitative data, provides detailed experimental protocols for assessing compound activity, and visualizes the underlying biological pathways.

(E)-C-HDMAPP is a phosphonate analog of (E)-hydroxy-dimethyl-allyl pyrophosphate ((E)-HDMAPP), a natural and highly potent phosphoantigen.[1][2] The pyrophosphonate moiety in (E)-C-HDMAPP confers greater stability against chemical and enzymatic hydrolysis compared to the pyrophosphate in (E)-HDMAPP, enhancing its potential as a therapeutic agent.[1][2][4][5]

Core Thesis: The Molecular Basis of $Vy9V\delta2$ T Cell Activation

The biological activity of **(E)-C-HDMAPP ammonium** and its analogs is intrinsically linked to their ability to activate $V\gamma9V\delta2$ T cells. This activation is a complex process initiated by the binding of the phosphoantigen to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1),



a cell surface protein.[6][7][8] This interaction induces a conformational change in BTN3A1, which is then recognized by the Vy9V δ 2 T cell receptor (TCR), leading to T cell activation, proliferation, and effector functions, such as the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α).[6][7][8]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of **(E)-C-HDMAPP ammonium** and key analogs in stimulating TNF- α release from human Vy9V δ 2 T cells. The data is extracted from the pivotal study by Boëdec et al., 2008, which systematically investigated the impact of structural modifications on biological activity.



Compound	Structure	EC50 for TNF-α Release (nM)	Key Structural Features
(E)-C-HDMAPP ammonium	⊋ alt text	0.91	(E)-configuration double bond, hydroxyl group at C4, methyl group at C3, and a pyrophosphonate moiety.
(Z)-C-HDMAPP	Isomer of (E)-C- HDMAPP	> 10,000	(Z)-configuration of the double bond significantly reduces activity, highlighting the importance of the (E)-geometry.
Desoxy-C-HDMAPP	Lacks the hydroxyl group at C4	~100	The absence of the C4-hydroxyl group decreases potency, indicating its role in binding or inducing the active conformation.
Fluoro-C-HDMAPP	Fluorine atom replaces the hydroxyl group at C4	~10	Substitution with fluorine restores some activity, suggesting that an electronegative group at C4 is favorable.
Ethyl-C-HDMAPP	Ethyl group instead of a methyl group at C3	~5	A larger alkyl group at C3 is tolerated, with only a minor decrease in activity.
(E)-HDMAPP	Pyrophosphate instead of pyrophosphonate	~0.4	The natural pyrophosphate is



slightly more potent in vitro, but less stable.

Experimental Protocols

Protocol: Determination of EC50 for TNF- α Release from Vy9V δ 2 T Cells

This protocol outlines the key steps for quantifying the potency of phosphoantigens by measuring TNF- α secretion from stimulated human Vy9V δ 2 T cells.

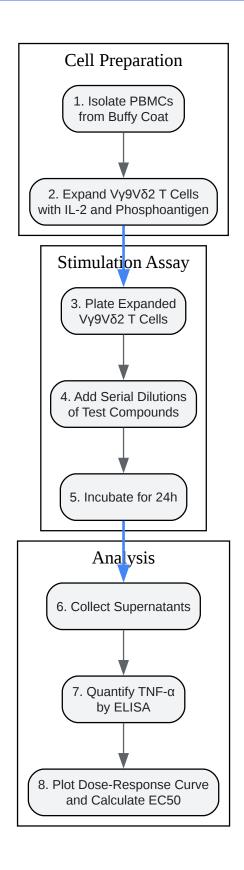
- 1. Isolation and Expansion of Human Vy9V δ 2 T Cells:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
- Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), IL-2 (100 U/mL), and the specific phosphoantigen (e.g., 1 μ M of (E)-C-HDMAPP) to selectively expand the Vy9V δ 2 T cell population.
- Monitor the expansion and purity of the Vy9V δ 2 T cell population by flow cytometry using antibodies against the Vy9 and V δ 2 TCR chains. Cultures are typically maintained for 10-14 days.
- 2. Vy9Vδ2 T Cell Stimulation Assay:
- Plate the expanded Vy9V δ 2 T cells (e.g., 1 x 10 5 cells/well) in a 96-well plate.
- Prepare serial dilutions of the test compounds ((E)-C-HDMAPP ammonium and its analogs)
 in complete RPMI-1640 medium.
- Add the diluted compounds to the wells containing the Vy9Vδ2 T cells. Include a negative control (medium only) and a positive control (e.g., a saturating concentration of (E)-HDMAPP).
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.



- 3. Quantification of TNF- α by ELISA:
- After incubation, centrifuge the 96-well plate and collect the cell-free supernatants.
- Quantify the concentration of TNF- α in the supernatants using a commercially available Human TNF- α ELISA kit, following the manufacturer's instructions.
- Generate a standard curve using recombinant human TNF-α.
- Determine the concentration of TNF- α in the experimental samples by interpolating from the standard curve.
- 4. Data Analysis:
- Plot the TNF- α concentration against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value for each compound. The EC50 is the concentration of the compound that elicits 50% of the maximal TNF-α response.

Visualizations Signaling Pathway of Vy9V δ 2 T Cell Activation by Phosphoantigens





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